molecular formula C6H9NOS B176019 2-Thiazol-2-yl-propan-2-ol CAS No. 16077-78-4

2-Thiazol-2-yl-propan-2-ol

Cat. No. B176019
Key on ui cas rn: 16077-78-4
M. Wt: 143.21 g/mol
InChI Key: MWGMIUFKOSHPDB-UHFFFAOYSA-N
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Patent
US09216173B2

Procedure details

To a −78° C. solution of n-butyllithium (2.5 M in diethyl ether, 160 ml, 0.40 mol) in diethyl ether (300 mL) was added slowly 2-bromo-1,3-thiazole (50 g, 0.30 mol). After 30 minutes, acetone (25 g, 0.43 mol) was added dropwise at −78° C. The reaction mixture was then warmed to ambient temperature, quenched with saturated aqueous ammonium chloride solution, and extracted with ethyl acetate. The organic layer was concentrated under reduced pressure, and the residue was purified by chromatography on silica gel (20% ethyl acetate/hexanes) to give 2-(1,3-thiazol-2-yl)propan-2-ol.
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[S:8][CH:9]=[CH:10][N:11]=1.[CH3:12][C:13]([CH3:15])=[O:14]>C(OCC)C>[S:8]1[CH:9]=[CH:10][N:11]=[C:7]1[C:13]([OH:14])([CH3:15])[CH3:12]

Inputs

Step One
Name
Quantity
160 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel (20% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C(=NC=C1)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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